molecular formula C23H18N2O3 B1680109 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid CAS No. 5335-97-7

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid

Cat. No. B1680109
CAS RN: 5335-97-7
M. Wt: 370.4 g/mol
InChI Key: PSCFZETTYRDCRM-UHFFFAOYSA-N
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Description

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C23H18N2O3 . It has a molecular weight of 370.4 g/mol . The compound is also known by other names such as NSC1011 and CHEMBL1979298 .


Molecular Structure Analysis

The compound has a complex structure that includes a hydroxyquinoline ring, a phenylmethyl group, and a benzoic acid group . The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C23H18N2O3/c26-22-19 (13-10-16-7-4-14-24-21 (16)22)20 (15-5-2-1-3-6-15)25-18-11-8-17 (9-12-18)23 (27)28/h1-14,20,25-26H, (H,27,28) .


Physical And Chemical Properties Analysis

This compound has several computed properties, including an XLogP3-AA value of 4.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 370.13174244 g/mol . The topological polar surface area is 82.4 Ų .

Scientific Research Applications

Degradation and Environmental Impact

Studies on the degradation of related compounds, such as acetaminophen, through advanced oxidation processes (AOPs) highlight the environmental relevance of hydroxyquinoline derivatives. These processes lead to the generation of various by-products with potential environmental and toxicological implications (Qutob et al., 2022). Understanding these degradation pathways and by-products is crucial for assessing the environmental impact of hydroxyquinoline-based compounds and their safe disposal.

Medicinal Chemistry and Biological Activities

Hydroxyquinolines, including derivatives similar to the compound of interest, have garnered attention for their significant biological activities. Their ability to chelate metal ions makes them potent candidates for treating various diseases, including cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021). Research into these derivatives aims to explore their therapeutic potential further, especially in developing target-based broad-spectrum drug molecules.

Structure-Activity Relationships in Natural Compounds

The study of natural carboxylic acids, including benzoic acid derivatives, provides insights into the structure-activity relationships that dictate their antioxidant, antimicrobial, and cytotoxic activities (Godlewska-Żyłkiewicz et al., 2020). These investigations are vital for understanding how structural differences influence the biological activities of compounds, including hydroxyquinoline derivatives.

Pharmacological Importance of Heterocyclic Compounds

Isoquinoline derivatives, structurally related to hydroxyquinolines, exhibit a wide range of biological potentials, including anti-fungal, anti-tubercular, and anti-tumor activities. The exploration of these compounds emphasizes the importance of heterocyclic aromatic compounds in modern therapeutics and their role in developing novel pharmacotherapeutic agents (Danao et al., 2021).

properties

IUPAC Name

4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCFZETTYRDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277170
Record name NSC1011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid

CAS RN

5335-97-7
Record name NSC1011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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